
N-(2-methoxyphenyl)-2-pyridin-4-ylpyrrolidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methoxyphenyl)-2-pyridin-4-ylpyrrolidine-1-carboxamide, also known as JNJ-40411813, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of pyrrolidine carboxamide derivatives and has been found to have a wide range of biological activities.
Mecanismo De Acción
N-(2-methoxyphenyl)-2-pyridin-4-ylpyrrolidine-1-carboxamide works by inhibiting the activity of the enzyme histone deacetylase (HDAC), which is involved in the regulation of gene expression. By inhibiting HDAC activity, N-(2-methoxyphenyl)-2-pyridin-4-ylpyrrolidine-1-carboxamide can alter the expression of genes involved in various biological processes, leading to the observed biological effects.
Biochemical and Physiological Effects
N-(2-methoxyphenyl)-2-pyridin-4-ylpyrrolidine-1-carboxamide has been found to have a wide range of biochemical and physiological effects. It has been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia. It has also been found to have anti-tumor properties, inhibiting the growth of various cancer cell lines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(2-methoxyphenyl)-2-pyridin-4-ylpyrrolidine-1-carboxamide in lab experiments is its high potency, which allows for the use of lower concentrations of the compound. However, one limitation is its relatively low solubility, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are several potential future directions for the study of N-(2-methoxyphenyl)-2-pyridin-4-ylpyrrolidine-1-carboxamide. One area of interest is its potential use in combination with other drugs for the treatment of various neurological disorders and cancer. Another potential direction is the development of more potent and soluble analogs of N-(2-methoxyphenyl)-2-pyridin-4-ylpyrrolidine-1-carboxamide for use in experimental settings. Additionally, further studies are needed to fully understand the mechanism of action of N-(2-methoxyphenyl)-2-pyridin-4-ylpyrrolidine-1-carboxamide and its potential applications in medicine.
Métodos De Síntesis
The synthesis of N-(2-methoxyphenyl)-2-pyridin-4-ylpyrrolidine-1-carboxamide involves a multi-step process that includes the reaction of 2-methoxyphenylacetic acid with 2-bromo-4-picoline, followed by the reaction with pyrrolidine-1-carboxylic acid and then the final reaction with 2,2,2-trifluoroacetic acid. The resulting compound is then purified through recrystallization to obtain N-(2-methoxyphenyl)-2-pyridin-4-ylpyrrolidine-1-carboxamide in its pure form.
Aplicaciones Científicas De Investigación
N-(2-methoxyphenyl)-2-pyridin-4-ylpyrrolidine-1-carboxamide has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been found to have potential applications in the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. It has also been studied for its potential use in the treatment of cancer, as it has been found to have anti-tumor properties.
Propiedades
IUPAC Name |
N-(2-methoxyphenyl)-2-pyridin-4-ylpyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-22-16-7-3-2-5-14(16)19-17(21)20-12-4-6-15(20)13-8-10-18-11-9-13/h2-3,5,7-11,15H,4,6,12H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKQGZVHZCVLRPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)N2CCCC2C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

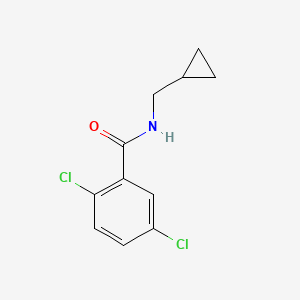
![Methyl 2-[(3-methylpiperidine-1-carbonyl)amino]benzoate](/img/structure/B7510049.png)
![2-methyl-N-[4-(1,2,4-triazol-1-yl)phenyl]cyclopropane-1-carboxamide](/img/structure/B7510058.png)
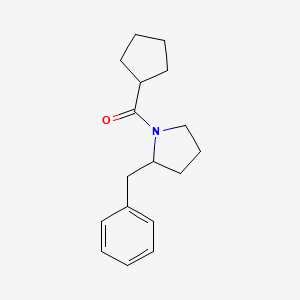

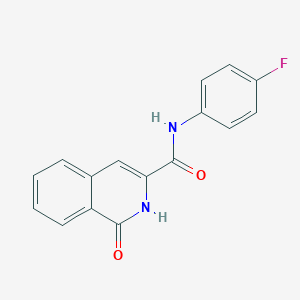
![[2-[(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-2-oxoethyl] 2-ethyl-3-methylquinoline-4-carboxylate](/img/structure/B7510086.png)
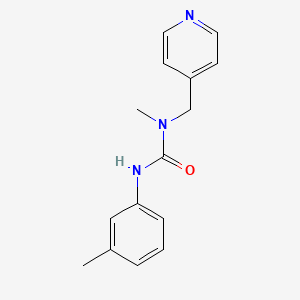
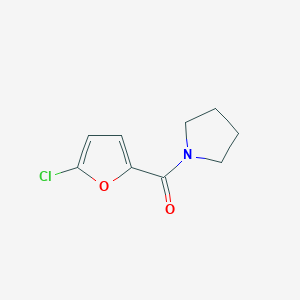
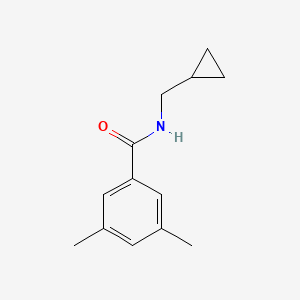
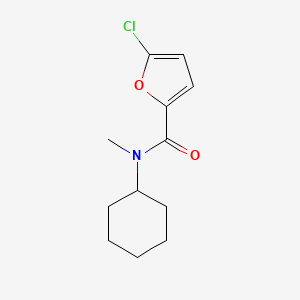

![Cyclohex-3-en-1-yl(1,2-dihydroimidazo[1,2-a]benzimidazol-3-yl)methanone](/img/structure/B7510140.png)
![[4-(Dimethylamino)phenyl]-(1,4-thiazepan-4-yl)methanone](/img/structure/B7510149.png)